Neochlorogenic acid
Overview
Description
Neochlorogenic acid is a natural polyphenolic compound found in some dried fruits and other plant sources, such as peaches . It is an isomer of chlorogenic acid; both of these are members of the caffeoylquinic acid class of molecules . It inhibits the production of TNF-α and IL-1β, suppresses iNOS and COX-2 protein expression, and also inhibits phosphorylated NF-κB p65 and p38 MAPK activation .
Synthesis Analysis
Chlorogenic acids (CQAs), including Neochlorogenic acid, are the esters of caffeic acid and quinic acid, which are biologically important phenolic compounds present in many plant species . The synthesis of these compounds in plants is carried out through the shikimic acid pathway during aerobic respiration .Molecular Structure Analysis
Neochlorogenic acid is a depside acid produced by caffeic acid (Caffeic acid) and quinic acid (1-hydroxyhexahydrogallic acid). It is a phenylacrylate polyphenol compound produced by the shikimic acid pathway in plants during aerobic respiration .Chemical Reactions Analysis
Neochlorogenic acid readily degrades and transforms to other compounds . It has been reported that the conventional heating of 5-CQA in the presence of water causes its isomerization and transformation .Physical And Chemical Properties Analysis
Neochlorogenic acid is a white powder with lumps . Its melting point is between 204 - 206 °C and its initial boiling point and boiling range is 665.0±55.0 °C (Predicted) .Scientific Research Applications
Pharmacokinetic Studies and Traditional Medicine Applications : In a study involving Marsdenia tenacissima, a traditional Chinese medicine, neochlorogenic acid was one of the bioactive components analyzed. This research provided insights into the absorption mechanisms and significant information for the clinical application of M. tenacissima (Li, Pei, & Zhang, 2020).
Anticancer and Apoptotic Effects : Neochlorogenic acid demonstrated in vitro and in vivo anticancer and apoptotic effects on human gastric carcinoma cells. The study revealed mechanisms involving reactive oxygen species production, loss of mitochondrial membrane potential, and suppression of the m-TOR/PI3K/AKT signaling pathway (Fang et al., 2019).
Encapsulation for Functional Food Incorporation : A study highlighted the antioxidant, antifungal, anti-inflammatory, and anticarcinogenic effects of neochlorogenic acid, proposing its encapsulation in cyclodextrins to improve solubility and stability for use in functional foods and pharmaceuticals (Navarro-Orcajada et al., 2021).
Quantitative Analysis in Plants : Research on Sorbus species found varying concentrations of neochlorogenic acid in leaves and fruits, contributing to the understanding of the phenolic composition in these plants and their potential health benefits (Gaivelytė et al., 2013).
Antioxidative Activities in Prune : A study identified neochlorogenic acid in prune (Prunus domestica L.) and evaluated its antioxidative activities, suggesting its potential use in food and nutraceutical applications (Nakatani et al., 2000).
Anti-Inflammatory Effects in Acute Pneumonia Treatment : Neochlorogenic acid isolated from mulberry leaf (Morus alba L.) was studied for its anti-inflammatory properties in treating acute pneumonia, indicating its potential as a natural anti-inflammatory agent (Gao et al., 2020).
Comparative Metabolism Study : A comparative metabolism study of chlorogenic acid, cryptochlorogenic acid, and neochlorogenic acid revealed their anti-inflammatory effects through shared biological processes, signal pathways, and potential targets, highlighting the importance of understanding isomeric constituents in traditional Chinese medicines (Li et al., 2021).
Improving Glucose and Lipid Metabolism : A study on rats with insulin resistance induced by a high fat-high fructose diet found that neochlorogenic acid improved glucose and lipid metabolism, potentially by reducing oxidative stress and inflammation-induced insulin resistance (Singdam et al., 2023).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14+,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVRJTMFETXNAD-NXLLHMKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347903 | |
Record name | Neochlorogenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neochlorogenic acid | |
CAS RN |
906-33-2 | |
Record name | Neochlorogenic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=906-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Caffeylquinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000906332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neochlorogenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1R-(1α,3α,4α,5β)]-3-[[3-(3,4-dihydroxyphenyl)-1-oxoallyl]oxy]-1,4,5-trihydroxycyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEOCHLOROGENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4601UER1Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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